[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridazine ring, followed by the formation of the piperidine ring, and finally, the attachment of the phenylmorpholine moiety. Common reagents used in these steps include chlorinating agents, piperidine derivatives, and phenylmorpholine precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In the medical field, 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is explored for its potential pharmacological properties. Researchers may investigate its efficacy in treating various diseases or conditions, its mechanism of action, and its safety profile.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific context in which the compound is used, such as its therapeutic application or its role in a biochemical assay.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated aromatic structure, used in various chemical applications.
4-Chloromethcathinone: A stimulant drug with a chlorinated aromatic ring, known for its psychoactive properties.
Uniqueness
What sets 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone apart from these similar compounds is its combination of a chloropyridazine ring, a piperidine ring, and a phenylmorpholine moiety
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-8-9-19(23-22-18)24-10-4-7-16(13-24)20(26)25-11-12-27-17(14-25)15-5-2-1-3-6-15/h1-3,5-6,8-9,16-17H,4,7,10-14H2 |
InChI Key |
HJPABEJFQAAARE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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